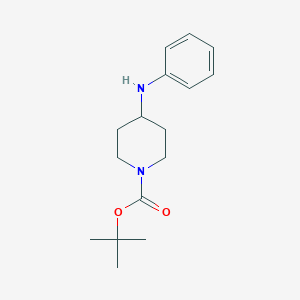

1-Boc-4-(Phenylamino)piperidine

Beschreibung

Historical Context and Discovery in Synthetic Chemistry

The emergence of 1-Boc-4-(phenylamino)piperidine is intrinsically linked to the field of medicinal chemistry and the synthesis of complex pharmaceutical agents. While a specific date of first synthesis is not prominently documented, its utility became apparent in the context of synthesizing 4-anilinopiperidine derivatives. caymanchem.com The synthesis of this compound itself is a multi-step process. One common laboratory method involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline (B41778), using a reducing agent like sodium triacetoxyborohydride (B8407120). chemicalbook.com

In recent years, the compound has gained notoriety due to its role as a "masked precursor" in the synthesis of fentanyl and its analogues. federalregister.gov The Boc protecting group masks the secondary amine of the piperidine (B6355638) ring, which can help in circumventing regulations targeting more direct precursors. federalregister.govun.org This has led to increased scrutiny and regulation of the compound. For instance, in 2022, the U.S. Drug Enforcement Administration (DEA) classified 1-Boc-4-AP as a List 1 Chemical due to its established use in the illicit manufacture of fentanyl. wikipedia.orgfederalregister.gov

Significance as a Research Intermediate

This compound is a versatile research intermediate primarily used in organic and medicinal chemistry. chemicalbook.comtheoremchem.com Its significance stems from the piperidine scaffold, a common structural motif in many biologically active compounds. The Boc-protected nitrogen allows chemists to perform reactions on the phenylamino (B1219803) portion of the molecule without affecting the piperidine nitrogen. Subsequently, the Boc group can be easily removed under acidic conditions to allow for further functionalization at that position. dtic.mil

This compound serves as a key building block for creating a library of derivatives for drug discovery and development. chemicalbook.com It is an immediate precursor to 4-anilinopiperidine, another important intermediate. caymanchem.comchemdad.com The high demand and utility in pharmaceutical synthesis have made it a widely available reagent for research purposes. theoremchem.com Its structural similarity to known opioids also makes it an important analytical reference standard in forensic and research applications. caymanchem.comchemdad.com

Role in the Synthesis of Biologically Active Molecules

The most prominent role of this compound is as a crucial intermediate in the synthesis of fentanyl and a range of its potent analogues. chemicalbook.comwikipedia.org Fentanyl is a powerful synthetic opioid, and its synthesis often involves the elaboration of a piperidine core structure. dtic.mil

The synthesis pathway utilizing this compound typically involves two main steps. First, the secondary amine of the anilino group is acylated, for example, with propionyl chloride, while the piperidine nitrogen remains protected by the Boc group. dtic.mil In the second step, the Boc protecting group is removed from the piperidine nitrogen, usually with a strong acid. dtic.mil This deprotected intermediate, norfentanyl, is then alkylated with a phenethyl group to yield the final fentanyl molecule. un.orgdtic.mil

By using different acylating and alkylating agents, a wide variety of fentanyl analogues can be produced from this single precursor. This versatility has made this compound a central compound in both legitimate pharmaceutical research and, consequentially, in the illicit production of these controlled substances. wikipedia.org

Biologically Active Molecules Synthesized from this compound

| Molecule | Classification |

| Fentanyl | Synthetic Opioid |

| Norfentanyl | Fentanyl Precursor |

| Butyrylfentanyl | Fentanyl Analogue |

| Furanylfentanyl | Fentanyl Analogue |

| Benzylfentanyl | Fentanyl Analogue |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIWISWAPVQGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363439 | |

| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125541-22-2 | |

| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-4-AP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Boc 4 Phenylamino Piperidine

Strategies for Piperidine (B6355638) Ring Formation with Boc Protection

Cyclization Reactions from Precursors

The formation of the piperidine ring can be accomplished through intramolecular cyclization reactions of appropriately functionalized linear molecules. nih.gov One common strategy involves the Dieckmann condensation of diesters, which, after hydrolysis and decarboxylation, yields a piperidone. dtic.mil This piperidone can then be further functionalized. For instance, a base-mediated intramolecular cyclization (Dieckmann reaction) can provide a key piperidin-4-one ester, which is then decarboxylated to afford the desired piperidone. beilstein-journals.org

Another approach involves the cyclization of amino-aldehydes, which can be mediated by transition metal catalysts like cobalt(II). nih.gov Additionally, aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids such as aluminum chloride, can yield trans-2-substituted-4-halopiperidines. organic-chemistry.org Radical-mediated cyclizations also present a viable route for constructing the piperidine skeleton. nih.gov

Boc Protection of the Piperidine Nitrogen

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. mychemblog.com This is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the most widely used reagent for the introduction of the Boc protecting group onto an amine. wikipedia.org The reaction involves the treatment of the piperidine nitrogen with Boc₂O, usually in the presence of a base. wikipedia.orgnumberanalytics.com This process is highly efficient for protecting primary and secondary amines.

A typical procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and adding Boc₂O along with a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). mychemblog.comnumberanalytics.com The reaction is often performed at room temperature or at 0°C to control its exothermicity.

| Reagent | Role |

| Piperidine Derivative | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent |

| Base (e.g., Triethylamine, DMAP) | Acid scavenger and/or catalyst |

| Solvent (e.g., Dichloromethane, THF) | Reaction medium |

The efficiency of the Boc protection reaction can be influenced by several factors, and optimizing these conditions is key to achieving high yields and purity. The choice of base and solvent can significantly impact the reaction's success. numberanalytics.comnumberanalytics.com For sensitive substrates, milder bases like sodium bicarbonate may be preferred to minimize side reactions. numberanalytics.com

The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction, especially for less reactive or sterically hindered amines. numberanalytics.comchemicalbook.com However, the combination of Boc₂O and DMAP can sometimes lead to the formation of byproducts, so careful control of reaction conditions is necessary. chemicalbook.com Solvent-free conditions using catalysts like protic ionic liquids or lithium hydroxide (B78521) have also been developed to provide more environmentally friendly and efficient protocols. researchgate.netresearchgate.net Temperature and reaction time are also critical parameters to monitor to prevent the formation of impurities. numberanalytics.com

Introduction of the Phenylamino (B1219803) Moiety

The introduction of the phenylamino group at the 4-position of the piperidine ring is a pivotal step in the synthesis of the target compound.

Reductive Amination Approaches

Reductive amination is a widely employed and efficient method for forming the C-N bond between the piperidine ring and the phenylamino group. dtic.mil This two-step, one-pot process typically involves the reaction of a ketone (in this case, 1-Boc-4-piperidone) with an amine (aniline) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A common procedure involves stirring a solution of N-tert-butoxycarbonyl-4-piperidone and aniline (B41778) in a solvent like dichloromethane. chemicalbook.com A reducing agent is then added to the mixture. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reducing agent for this transformation because it is mild and selective for the reduction of imines in the presence of ketones. dtic.milchemicalbook.com The reaction is often carried out in the presence of acetic acid, which can catalyze the formation of the imine intermediate. dtic.mil For example, a mixture of N-Boc-4-piperidinone, aniline, and acetic acid can be treated with STAB at 0°C and then allowed to warm to room temperature to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil

Another reducing agent that can be used is sodium cyanoborohydride. The reaction conditions, including the choice of reducing agent, solvent, and temperature, can be optimized to achieve high yields, often exceeding 80-98%. chemicalbook.com

| Reactant | Reagent | Product |

| N-Boc-4-piperidone | Aniline, Sodium triacetoxyborohydride | 1-Boc-4-(phenylamino)piperidine |

| N-Boc-4-piperidone | Aniline, Sodium cyanoborohydride | This compound |

Nucleophilic Substitution Reactions

An alternative approach to synthesizing this compound involves nucleophilic substitution reactions. This method typically utilizes a precursor such as tert-butyl 4-aminopiperidine-1-carboxylate and a phenylating agent. One example involves the Buchwald-Hartwig amination, where tert-butyl 4-aminopiperidine-1-carboxylate is reacted with an aryl halide like 4-bromo-1-fluorobenzene in the presence of a palladium catalyst and a phosphine (B1218219) ligand. This method is particularly useful for creating derivatives with substituted phenyl rings.

Precursor Preparation and Optimization for Industrial Scale

The efficient synthesis of this compound on an industrial scale relies heavily on the availability of high-quality precursors. A key starting material for one of the synthetic routes is 1-Boc-4-aminopiperidine.

Synthesis of 1-Boc-4-aminopiperidine from 4-piperidinecarboxamide

A method for synthesizing 1-Boc-4-aminopiperidine that is amenable to industrial production starts from 4-piperidinecarboxamide. google.com This process involves two main steps. First, 4-piperidinecarboxamide is reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to yield 1-Boc-4-piperidinecarboxamide. google.com This reaction is typically carried out in an aqueous medium at room temperature. google.com

In the second step, the resulting 1-Boc-4-piperidinecarboxamide undergoes a Hofmann rearrangement. This is achieved by treating it with bromine in a sodium hydroxide solution, followed by heating. google.com After workup and purification, 1-Boc-4-aminopiperidine is obtained as a white crystalline solid with high purity. google.com This method is advantageous for large-scale production due to the availability of raw materials, simple operational procedures, and high reaction yields. google.com

Other reported methods for preparing 4-Boc-aminopiperidine include starting from 1-benzyl-4-piperidone or 1-benzyl piperidine-4-formhydrazide, though these routes can have drawbacks such as long reaction steps or low yields in certain steps. google.com Another approach involves the catalytic hydrogenation of an imine formed from N-benzyl-4-piperidone. google.com

Bromine-Mediated Transformations

A notable synthetic pathway to a key precursor of this compound involves a bromine-mediated Hofmann rearrangement. This transformation is crucial for converting an amide into a primary amine with one less carbon atom, providing an alternative to reductive amination or Buchwald-Hartwig coupling for the synthesis of 1-Boc-4-aminopiperidine, which can then be arylated to form the final product.

The process begins with the synthesis of 1-Boc-4-piperidyl urea (B33335) (also referred to as 1-Boc-4-piperidinecarboxamide). This intermediate is then subjected to the Hofmann rearrangement. In a typical procedure, the 1-Boc-4-piperidyl urea is treated with bromine in a strong sodium hydroxide solution. google.com The reaction mixture is heated under reflux for several hours, generally between 3 to 5 hours. google.com During this process, the amide undergoes a sequence of reactions involving deprotonation, reaction with bromine, and rearrangement to form an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine, 1-Boc-4-aminopiperidine. google.com

The reaction conditions are critical for success. The temperature is initially kept below 25°C during the addition of bromine to the sodium hydroxide solution to control the reaction. google.com Following the addition of the 1-Boc-4-piperidyl urea, the temperature is raised to reflux to drive the rearrangement to completion. google.com This method is advantageous due to its use of readily available and low-cost reagents, high reaction yield, and good selectivity, making it a viable option for industrial-scale production. google.com The final product, 1-Boc-4-aminopiperidine, is a direct precursor that can be converted to this compound through N-arylation.

Crystallization and Purification Techniques for Scalability

The purity of this compound and its precursors is paramount, especially for its use as a pharmaceutical intermediate. google.com Consequently, robust crystallization and purification techniques that are amenable to large-scale production are essential.

Following the bromine-mediated synthesis of the precursor 1-Boc-4-aminopiperidine, a specific workup and crystallization procedure is employed to isolate a high-purity product. After the reaction is complete, the mixture is cooled, and the pH is carefully adjusted to 5-6 using a dilute acid solution at a low temperature (0-5°C). google.com The product is then extracted from the aqueous phase using an organic solvent like chloroform. google.com The combined organic extracts are dried and concentrated to a thick residue. google.com

For crystallization, a non-polar solvent such as petroleum ether (sometimes referred to as sherwood oil) is added to the concentrate. google.com The solution is then cooled to low temperatures, typically around -2°C, to induce crystallization. google.com This process yields the product as a white crystalline solid with high purity, often exceeding 98%. google.com

In the case of reductive amination synthesis of this compound, purification involves a series of aqueous washes after the reaction is quenched. The reaction mixture is typically neutralized with an aqueous base like sodium hydroxide or sodium bicarbonate solution. chemicalbook.comdtic.milchemicalbook.com The product is extracted into a solvent such as dichloromethane or ethyl acetate. chemicalbook.comchemicalbook.com The organic layer is then washed sequentially with water and brine to remove residual reagents and byproducts. chemicalbook.comchemicalbook.com After drying the organic phase over an agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, the solvent is removed by evaporation. chemicalbook.comdtic.mil The resulting residue can be further purified by washing with a solvent like diisopropyl ether or diethyl ether to yield the final product as a white solid. chemicalbook.comchemicalbook.com These multi-step extraction and washing procedures are scalable and effective at achieving the required purity for subsequent synthetic steps.

Comparative Analysis of Synthetic Routes

Several synthetic routes to this compound exist, with the most prominent being reductive amination and multi-step syntheses involving a Hofmann rearrangement. The choice of route often depends on factors like precursor availability, cost, desired yield, and scalability.

Efficiency and Selectivity of Different Methods

The efficiency and selectivity of synthetic methods are key metrics for their evaluation. Reductive amination and the Hofmann rearrangement route offer different advantages.

Reductive Amination: This is one of the most direct and widely documented methods. It involves a one-pot reaction between N-tert-butoxycarbonyl-4-piperidone and aniline, using a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. chemicalbook.comdtic.mil This method is favored for its operational simplicity and mild reaction conditions. It generally provides high yields, with reports ranging from 80% to 98%. chemicalbook.comchemicalbook.com The selectivity is high, as the reaction specifically targets the formation of the C-N bond between the piperidone carbonyl carbon and the aniline nitrogen.

The following table provides a comparative overview of the efficiency of different methods.

| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Source |

| Reductive Amination | N-Boc-4-piperidone, Aniline | Sodium Triacetoxyborohydride | 98% | chemicalbook.com |

| Reductive Amination | N-Boc-4-piperidone, 4-Fluoroaniline | Sodium Cyanoborohydride | 80% | chemicalbook.com |

| Hofmann Rearrangement (to precursor) | 1-Boc-4-piperidyl urea | Bromine, NaOH | ~80-90% | google.com |

| Buchwald-Hartwig Amination (analogue) | tert-Butyl 4-amino-piperidine-1-carboxylate, 4-Bromo-1-fluorobenzene | Palladium Catalyst, Ligand | 66% |

Impact of Reaction Conditions on Purity and Yield

Reaction conditions have a profound impact on the purity and yield of this compound. Careful optimization of parameters such as temperature, reaction time, pH, and solvent choice is crucial for maximizing product output and quality.

In the reductive amination route, the choice of reducing agent and control of temperature are critical. The reaction is often initiated at a low temperature (0°C) and then allowed to proceed at room temperature for an extended period (15-16 hours) to ensure complete conversion. dtic.milchemicalbook.com The workup procedure, involving neutralization with a base and thorough washing of the organic phase, is essential for removing acidic and water-soluble impurities, thereby ensuring high purity of the final product. chemicalbook.comdtic.mil

The table below summarizes the impact of key reaction conditions on the synthesis.

| Synthetic Route | Key Condition | Impact on Purity and Yield | Source |

| Reductive Amination | Temperature Control (0°C to RT) | Ensures controlled reaction, minimizes side products, and maximizes yield. | dtic.milchemicalbook.com |

| Reductive Amination | Aqueous Workup (Base wash) | Neutralizes acid catalyst and removes impurities, leading to higher purity. | chemicalbook.comdtic.mil |

| Hofmann Rearrangement | Reflux Time (3-5 hours) | Ensures complete rearrangement, maximizing the yield of the amine precursor. | google.com |

| Hofmann Rearrangement | pH Adjustment (to 5-6) | Crucial for effective extraction and isolation of the product from the reaction mixture. | google.com |

| Crystallization | Solvent & Temperature (-2°C) | Use of non-polar solvent and low temperature promotes the formation of high-purity crystals (>98%). | google.com |

Chemical Transformations and Derivatization of 1 Boc 4 Phenylamino Piperidine

Reactions Involving the Phenylamino (B1219803) Group

The phenylamino moiety, consisting of a secondary amine and an aromatic ring, offers rich chemistry. Transformations can be targeted at the aromatic ring through substitution reactions or at the nitrogen atom and its adjacent ring through redox reactions.

Substitution Reactions on the Aromatic Ring

The phenyl group of 1-Boc-4-(phenylamino)piperidine is susceptible to electrophilic aromatic substitution (EAS). The secondary amine attached to the ring is a potent activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky piperidine (B6355638) substituent, substitution at the para position is generally favored.

Common EAS reactions such as halogenation can be performed on this scaffold. For instance, bromination can introduce a bromine atom onto the phenyl ring, typically at the 4-position, yielding compounds like tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. nih.gov Similarly, fluorinated analogs are also synthesized, highlighting the utility of this reaction class for introducing various substituents. chemicalbook.com These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.

| Reaction | Reagent(s) | Typical Position of Substitution | Product Example |

|---|---|---|---|

| Bromination | Br2, NBS | para | 1-Boc-4-(4-bromo-phenylamino)-piperidine |

| Nitration | HNO3/H2SO4 | para | 1-Boc-4-(4-nitrophenylamino)-piperidine |

Oxidation Reactions for Functional Group Introduction

The oxidation of the N-phenylamino group in structures analogous to this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The nitrogen atom of N-alkylanilines is known to undergo oxidation. nih.gov Anodic oxidation of N-alkylanilines can lead to head-to-tail coupling, forming substituted diphenylamines, or tail-to-tail coupling to produce benzidines. acs.orgacs.org The initial step often involves a one-electron transfer to form an aminium radical cation intermediate. nih.gov

Under different oxidative conditions, the aromatic ring itself can be functionalized, or the entire moiety may be transformed. For example, severe oxidation can lead to the formation of quinone-like structures following hydrolysis. acs.org In biological systems or biomimetic models, N-oxidation is a recognized metabolic pathway for arylamines, which can lead to the corresponding N-hydroxy or N-oxide derivatives. nih.govmdpi.com These transformations introduce new functional groups that can be used for further derivatization.

Reduction Reactions for Amine and Alcohol Formation

Reduction reactions involving the phenylamino group typically target derivatives where a reducible functional group has been previously installed on the aromatic ring. A common synthetic sequence involves the nitration of the phenyl ring (as described in 3.1.1) followed by the reduction of the resulting nitro group.

The reduction of an aromatic nitro group to a primary amine is a high-yielding and widely used transformation in organic synthesis. researchgate.net This converts a derivative like 1-Boc-4-(4-nitrophenylamino)piperidine into 1-Boc-4-(4-aminophenylamino)piperidine. This introduces a second amino group, creating a valuable building block for the synthesis of dyes, polymers, or pharmacologically active agents. A variety of reducing agents can accomplish this transformation, with the choice depending on the presence of other functional groups in the molecule. acs.org

| Reducing Agent System | Conditions | Notes |

|---|---|---|

| H2 / Palladium (Pd/C) | Catalytic, various pressures/solvents | Commonly used, but may reduce other groups (e.g., alkenes). |

| Tin(II) Chloride (SnCl2) | Acidic solution (e.g., HCl) | A classic method, often used for its chemoselectivity. |

| Iron (Fe) / Acetic Acid | Acidic solution | An economical and effective method. |

| Trichlorosilane (HSiCl3) | With a tertiary amine base (e.g., DIPEA) | A metal-free reduction method. researchgate.net |

Reactions Involving the Piperidine Ring

Nucleophilic Substitution on the Piperidine Ring

Direct nucleophilic substitution on the saturated carbon atoms of the piperidine ring in this compound is generally not feasible due to the absence of a suitable leaving group and the inert nature of C-H bonds. The synthesis of functionalized piperidines typically involves building the ring from acyclic precursors or by modifying a pre-existing piperidine that contains a reactive functional group, such as a ketone in 1-Boc-4-piperidone (B14923). nih.gov

However, the piperidine ring can be made reactive towards nucleophiles through oxidative processes. For instance, oxidation at the C-H bond alpha to the nitrogen atom can generate an N-acyliminium ion intermediate. This electrophilic species is then susceptible to attack by various nucleophiles, allowing for the introduction of substituents at the 2- or 6-positions of the piperidine ring. While not a direct substitution, this two-step process represents a key strategy for the functionalization of the piperidine core.

Boc Group Manipulations

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. Its removal, or deprotection, is a common and crucial step in the synthetic utility of this compound, as it unmasks the secondary amine of the piperidine ring. dtic.mil This free amine can then act as a nucleophile in a wide array of subsequent reactions, such as alkylation, acylation, and reductive amination, to build more complex molecules. wikipedia.org

The standard mechanism for Boc deprotection involves protonation of the carbonyl oxygen by a strong acid, followed by the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation and carbamic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine. researchgate.net A variety of acidic reagents can be used for this purpose.

| Reagent(s) | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0°C to room temperature, 1-2 hours | commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room temperature, 0.5-16 hours | nih.govcommonorganicchemistry.com |

| p-Toluenesulfonic acid (p-TsOH) | Ethanol | Room temperature | mdpi.com |

The choice of deprotection conditions is often dictated by the sensitivity of other functional groups present in the molecule. For example, 4M HCl in dioxane is noted for its efficiency and selectivity in removing N-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters. nih.govresearchgate.net

Deprotection Strategies (Acidic Conditions)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. fishersci.co.uk The deprotection of this compound is typically achieved by treating the compound with a strong acid, which cleaves the carbamate (B1207046) bond. fishersci.co.ukyoutube.com

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine as an ammonium (B1175870) salt. peptide.com Common reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or methanol. fishersci.co.ukdtic.mil The reaction is generally rapid and proceeds at room temperature. dtic.milpeptide.com

Table 1: Common Acidic Conditions for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 0.5-2 h |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, Room Temp, 1-4 h |

| Hydrochloric Acid (HCl) | Methanol / Water | Concentrated HCl, Room Temp |

Following the acidic cleavage, a basic workup or neutralization step with a base like sodium hydroxide (B78521) or diisopropylethylamine (DIPEA) is necessary to isolate the deprotected product, 4-(phenylamino)piperidine, as the free base. dtic.milpeptide.com

Subsequent Functionalization of the Piperidine Nitrogen

Once the Boc group is removed, the resulting secondary amine of the 4-(phenylamino)piperidine core becomes a nucleophilic site for various functionalization reactions. This step is crucial for the synthesis of more complex molecules, including many pharmaceutical agents. wikipedia.org The two primary methods of functionalization are N-acylation and N-alkylation.

N-Acylation: The piperidine nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. For instance, reaction with propionyl chloride in the presence of a base yields N-propionyl-4-(phenylamino)piperidine. researchgate.net This particular transformation is a key step in the synthesis of fentanyl and its analogues. wikipedia.org Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate these reactions. semanticscholar.org

N-Alkylation: The piperidine nitrogen can also be alkylated with various alkyl halides or through reductive amination. For example, reacting 4-(phenylamino)piperidine with a phenethyl halide leads to the formation of N-(2-phenylethyl)-4-(phenylamino)piperidine derivatives. nih.gov Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing alkyl substituents. chemicalbook.comsciencemadness.org

Synthesis of Structural Analogues and Derivatives

The this compound scaffold is a valuable starting point for the synthesis of a wide array of structural analogues. By modifying the phenylamino portion of the molecule, chemists can systematically alter its properties for various research objectives.

Fluorinated Derivatives and Their Synthesis

Incorporating fluorine into organic molecules can significantly impact their biological properties, including metabolic stability and binding affinity. lookchem.com Fluorinated analogues of this compound are therefore of considerable interest. The most common method for their synthesis is reductive amination.

This one-pot reaction involves combining N-Boc-4-piperidone with a substituted fluoroaniline (e.g., 4-fluoroaniline or 3-fluoroaniline) in the presence of a mild reducing agent. lookchem.comchemicalbook.com Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are frequently used for this purpose, often with the addition of acetic acid as a catalyst. chemicalbook.comchemicalbook.com

Another synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method involves reacting tert-butyl 4-aminopiperidine-1-carboxylate with a fluorinated aryl halide, such as 4-bromo-1-fluorobenzene, in the presence of a palladium catalyst and a phosphine (B1218219) ligand.

Table 2: Synthesis of Fluorinated Derivatives of this compound

| Derivative | Synthetic Method | Key Reagents | Yield |

| 1-Boc-4-(4-fluorophenylamino)piperidine | Reductive Amination | N-Boc-4-piperidone, 4-fluoroaniline, Sodium cyanoborohydride, Acetic acid | ~80% chemicalbook.comchemicalbook.com |

| 1-Boc-4-(4-fluorophenylamino)piperidine | Buchwald-Hartwig Amination | tert-butyl 4-aminopiperidine-1-carboxylate, 4-bromo-1-fluorobenzene, Pd₂(dba)₃, DavePhos | ~66% |

| 1-Boc-4-(3-fluorophenylamino)piperidine | Reductive Amination | N-Boc-4-piperidone, 3-fluoroaniline, Sodium triacetoxyborohydride | Not specified |

Other Substituted Phenylamino Derivatives

Beyond fluorination, a variety of other substituents can be introduced onto the phenyl ring to create a diverse library of compounds. These derivatives are valuable for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of these analogues typically follows similar strategies to those used for fluorinated derivatives.

For example, 1-Boc-4-(4-bromophenylamino)piperidine can be synthesized via reductive amination of N-Boc-4-piperidone with 4-bromoaniline. chemicalbook.com This bromo-substituted derivative can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional complexity. The general applicability of reductive amination and palladium-catalyzed amination allows for the synthesis of derivatives with a wide range of electronic and steric properties on the phenylamino moiety.

Design and Synthesis of Piperidine Derivatives for Specific Research Objectives

The design and synthesis of derivatives based on the this compound core are often driven by specific research goals, particularly in the field of drug discovery. ajchem-a.com This compound is a well-established intermediate in the synthesis of potent opioid analgesics, most notably fentanyl and its numerous analogues. wikipedia.orgchemicalbook.com

The general synthetic pathway involves:

Synthesis of the Core: Preparation of this compound or a substituted analogue.

Deprotection: Removal of the Boc group to free the piperidine nitrogen.

N-Acylation/Alkylation: Functionalization of the piperidine nitrogen with a specific acyl or alkyl group.

For example, the synthesis of fentanyl involves the acylation of 4-(phenylamino)piperidine with propionyl chloride, followed by alkylation with a phenethyl group (or vice-versa). The Boc-protected precursor provides a reliable route to the necessary 4-anilinopiperidine intermediate. dtic.milwikipedia.org By varying the substituent on the phenylamino ring and the nature of the acyl and alkyl groups attached to the piperidine nitrogen, chemists can create a vast number of analogues for exploring their biological activities. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Drug Synthesis.wikipedia.orgcaymanchem.com

1-Boc-4-(phenylamino)piperidine is a crucial starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). wikipedia.orgcaymanchem.com Its structure provides a scaffold that can be readily modified to produce compounds targeting various biological systems.

The piperidine (B6355638) ring is a common feature in many drugs that act on the central nervous system. This compound serves as a precursor for the synthesis of various CNS-active compounds. By modifying the phenylamino (B1219803) group and the piperidine nitrogen, chemists can fine-tune the pharmacological properties of the resulting molecules to target specific receptors and transporters in the brain.

One of the most significant applications of this compound is in the synthesis of potent opioid analgesics, particularly those belonging to the 4-anilidopiperidine class. wikipedia.orgdtic.milincb.org

This compound is a key intermediate in the synthesis of fentanyl and a variety of its analogues. wikipedia.orgdtic.milincb.org The synthesis typically involves the acylation of the phenylamino group followed by the deprotection of the Boc group and subsequent alkylation of the piperidine nitrogen. This synthetic route allows for the creation of numerous fentanyl analogues with varying potencies and properties, including:

Butyrylfentanyl: Synthesized by acylating the intermediate with butyryl chloride.

Furanylfentanyl: Involves the use of furoyl chloride for the acylation step.

Benzylfentanyl: This analogue is created through the introduction of a benzyl (B1604629) group. wikipedia.org

Homofentanyl: A variation with an extended alkyl chain. wikipedia.org

4-Methylfentanyl: An analogue with a methyl group on the phenyl ring.

The ability to readily synthesize these analogues from a common precursor highlights the importance of this compound in this area of research.

| Fentanyl Analogue | Key Synthetic Modification from this compound |

| Butyrylfentanyl | Acylation with butyryl chloride |

| Furanylfentanyl | Acylation with furoyl chloride |

| Benzylfentanyl | Introduction of a benzyl group |

| Homofentanyl | Modification of the alkyl chain |

| 4-Methylfentanyl | Introduction of a methyl group on the phenyl ring |

Fentanyl and its analogues exert their potent analgesic effects primarily by acting as agonists at the mu (μ)-opioid receptor, a G-protein coupled receptor. drugbank.com The binding of these compounds to the μ-opioid receptor initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Structure-activity relationship (SAR) studies of fentanyl analogues have revealed key structural features that influence their binding affinity and efficacy at the μ-opioid receptor. nih.gov The 4-anilidopiperidine core is essential for activity. Modifications at the N-acyl group and the phenethyl group attached to the piperidine nitrogen significantly impact potency. nih.gov For instance, the length and nature of the acyl group can modulate the compound's interaction with the receptor's binding pocket. Similarly, substitutions on the phenethyl and aniline (B41778) rings can alter the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross the blood-brain barrier and bind to the receptor. nih.gov

| Structural Feature | Influence on Opioid Receptor Binding |

| 4-Anilidopiperidine Core | Essential for analgesic activity |

| N-Acyl Group | Modulates potency and receptor interaction |

| Phenethyl Group | Affects lipophilicity and blood-brain barrier penetration |

| Substitutions on Rings | Alters electronic properties and receptor affinity |

Development of Cholinesterase Inhibitors.dtic.milnih.gov

Beyond its role in opioid synthesis, the 4-aminopiperidine (B84694) scaffold present in this compound is also a valuable pharmacophore in the design of cholinesterase inhibitors. dtic.milnih.gov These inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The piperidine moiety can mimic the quaternary ammonium (B1175870) group of acetylcholine, allowing it to interact with the active site of acetylcholinesterase (AChE). By functionalizing the phenylamino group, researchers can design molecules that effectively block the enzyme's activity.

Potential in Anti-inflammatory Agent Development.dtic.milnih.gov

The versatile structure of this compound also lends itself to the development of novel anti-inflammatory agents. dtic.mil Research has shown that certain piperidine-containing compounds can modulate inflammatory pathways. For example, derivatives have been synthesized and evaluated as agonists for peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor involved in regulating inflammation. nih.gov The ability to introduce various substituents onto the this compound framework allows for the exploration of new chemical space in the search for potent and selective anti-inflammatory drugs.

Applications in Anticancer Drug Research

The piperazine (B1678402) ring, a related N-heterocyclic structure, is a key component in numerous anticancer drugs, including imatinib, dasatinib, and bosutinib. nih.gov This has spurred research into other nitrogen-containing heterocycles, such as piperidine derivatives, as potential anticancer agents. nih.govnih.gov

Research has shown that derivatives of this compound are being explored for their potential therapeutic effects in treating various types of cancer. For example, a study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, which share structural similarities, demonstrated cytotoxic activity against breast cancer cell lines such as MCF7, BT20, T47D, and CAMA-1. nih.gov The IC₅₀ values for these compounds against breast cancer cell lines were in the range of 0.31–120.52 μM. nih.gov

Another study screened a library of antiviral piperazine-derived compounds for their potential as anticancer agents. nih.gov This repurposing strategy is based on the fact that the piperazine ring and aryl urea (B33335) functions are privileged structures found in several anti-breast cancer drugs. nih.gov The study identified compounds that showed selective cytotoxic activity against MCF7 breast cancer cells and A549 lung cancer cells, suggesting their potential as promising candidates for the development of new anticancer agents. nih.gov

Pharmacological Studies and In Vitro / In Vivo Evaluation

The pharmacological profile of compounds derived from this compound has been investigated through various in vitro and in vivo studies. These studies aim to characterize the interaction of these compounds with biological targets and to evaluate their potential therapeutic effects.

Receptor Binding Assays and Efficacy Studies

Receptor binding assays are a fundamental tool in drug discovery to determine the affinity of a ligand for a specific receptor. nih.gov Derivatives of this compound have been evaluated for their binding affinity to various receptors, particularly opioid receptors. The core structure of this compound is a key intermediate in the synthesis of fentanyl and its analogs, which are potent mu-opioid receptor agonists. wikipedia.orgcaymanchem.com

Studies have shown that modifications to the this compound scaffold can influence receptor binding affinity and selectivity. For instance, the introduction of a fluorine atom to the phenylamino group may enhance binding to the µ-opioid receptor. In one study, a screening of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor (S1R) agonist with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. nih.gov Functional assays confirmed its agonist activity at the S1R. nih.gov

Modulation of Inflammatory Pathways

Derivatives of this compound have shown potential in modulating inflammatory pathways. Some studies suggest that piperidine derivatives can exert anti-inflammatory effects. A novel class of p38 mitogen-activated protein (MAP) kinase inhibitors based on a 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govtriazine structure was discovered to have potent anti-inflammatory properties. nih.gov One of the lead compounds displayed an IC₅₀ of 60 nM for enzyme inhibition and was active in a cell-based TNFα biosynthesis inhibition assay with an IC₅₀ of 210 nM. nih.gov Further optimization of this scaffold led to compounds with increased potency and efficacy in a murine model of acute inflammation. nih.gov

Another study investigated piperlotines, which are α,β-unsaturated amides containing a piperidine ring, as in vivo anti-inflammatory agents. scielo.org.mx Several of these compounds exhibited significant anti-inflammatory activity in a TPA-induced acute inflammation model, with one derivative showing potency comparable to the standard drug indomethacin. scielo.org.mx The anti-inflammatory activity of tetrahydropiperic acid (THPA), a piperine (B192125) derivative, was also investigated. THPA was found to suppress the production of pro-inflammatory mediators like nitric oxide and cytokines (TNF-α, IL-6, and IL-1β) both in vitro and in vivo. nih.gov

Investigation of Neuronal Excitability and Synaptic Transmission

The piperidine scaffold is present in many compounds that act on the central nervous system. Derivatives of this compound are being explored for their potential therapeutic effects in treating neurological disorders. chemimpex.com For instance, research on a novel phenoxyethyl piperidine derivative demonstrated its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the cholinergic system involved in memory and cognition. nih.gov In an animal model of Alzheimer's disease, this compound was shown to improve learning and memory. nih.gov

Studies on Ion Channel Modulation

The ability of this compound derivatives to modulate ion channels is an area of active research. While direct studies on this compound itself are limited in the provided results, the broader class of piperidine-containing compounds is known to interact with various ion channels. This interaction is a key mechanism for their therapeutic effects in a range of conditions.

In Vitro Antiviral Activity Research (e.g., against Coronaviruses)

Recent research has highlighted the potential of piperidine derivatives as antiviral agents, including against coronaviruses. nih.govnih.gov A study on 1,4,4-trisubstituted piperidines demonstrated their in vitro activity against human coronavirus 229E and SARS-CoV-2. nih.gov These compounds were found to inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. nih.gov

Another study evaluated the in vitro activity of piperidine-4-carboxamide compounds against several human coronaviruses, including NL63, OC43, and variants of SARS-CoV-2. gavinpublishers.com One of the compounds, NCGC2955, showed antiviral activity in the low micromolar range against these viruses. gavinpublishers.com The mechanism of action for some piperidine-4-carboxamides may involve targeting a host factor that modulates cap-dependent translation, rather than directly targeting viral enzymes. gavinpublishers.com Additionally, some echinocandin antifungal drugs, which have been reported to have antiviral activities, were investigated for their effects on SARS-CoV-2. mdpi.com

Behavioral Pharmacology Studies (e.g., Binge-Eating, Anxiety)

The therapeutic potential of the piperidine scaffold, a core component of this compound, extends to behavioral pharmacology, with research exploring its effects on conditions like binge-eating disorder and anxiety. While direct studies on the parent compound are limited in this specific area, research on its derivatives provides significant insights.

A notable study investigated the effects of a closely related molecule, 1-Boc-piperidine-4-carboxaldehyde, in rat models. nih.gov The findings demonstrated that this derivative could dose-dependently decrease the consumption of high-calorie food in a protocol designed to mimic binge-eating behavior. nih.gov Furthermore, the same study revealed that acute administration of this piperidine derivative produced an anxiolytic (anxiety-reducing) effect in mildly stressed rats. nih.gov Although the precise mechanism of action for these effects has not yet been fully characterized, the results highlight the potential of the 1-Boc-piperidine framework as a basis for developing novel treatments for binge-eating and anxiety disorders. nih.gov The pharmacotherapy of eating disorders is a complex field, and such findings open new avenues for research into agents that can modulate these challenging behaviors. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. By systematically modifying parts of the molecule, researchers can identify key features responsible for its pharmacological effects.

Influence of Substituents on Biological Activity

The biological activity of derivatives of this compound is highly dependent on the nature and position of various substituents. Research has shown that even minor chemical modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

For instance, in the development of multi-targeted agents for Alzheimer's disease, a series of N'-(4-benzylpiperidin-1-yl)alkylamine derivatives were synthesized. nih.gov Within this series, compounds with different substituents exhibited a wide range of inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing IC₅₀ values in the low-nanomolar range. nih.gov The introduction of bulky substituents, such as a trifluoromethyl group, can introduce steric hindrance that may disrupt binding to certain enzymes, while simultaneously enhancing selectivity for hydrophobic binding pockets. However, such modifications can also present a trade-off, potentially improving metabolic resistance at the cost of reduced aqueous solubility.

In a different context, studies on 1,4-disubstituted piperidine derivatives as potential antimalarial agents revealed that the type of substituent on the piperidine nitrogen could dramatically alter the compound's effectiveness against Plasmodium falciparum strains. nih.gov Some derivatives showed potent activity, while others were inactive, underscoring the critical role of specific functional groups in determining biological function. nih.gov

| Derivative Type | Target | Effect of Substitution | Reference |

| N'-(4-benzylpiperidin-1-yl)alkylamines | Cholinesterases | Varied inhibitory potency (low nM IC₅₀ values) based on alkylamine chain and benzyl substituents. | nih.gov |

| 1,4-disubstituted piperidines | Plasmodium falciparum | Activity was highly dependent on the substituent on the piperidine nitrogen; some were potent, others inactive. | nih.gov |

| Piperidine Derivatives | Acetylcholinesterase (AChE) | Bulky trifluoromethyl groups can disrupt binding but enhance selectivity for hydrophobic pockets. |

Impact of Fluorine Substitution on Receptor Affinity and Membrane Permeability

Fluorine is a widely used element in medicinal chemistry due to its unique properties, and its incorporation into the this compound scaffold has been shown to have a profound impact. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring, creating compounds like 1-Boc-4-(4-fluoro-phenylamino)piperidine, alters several key physicochemical properties. caymanchem.com

One of the most significant effects is on lipophilicity. The addition of a fluorine atom typically increases the compound's logP value by approximately 0.5 units, which can enhance its ability to permeate biological membranes. This improved membrane permeability is a crucial factor for drugs targeting the central nervous system.

Furthermore, fluorine's high electronegativity can influence how the molecule interacts with its biological target. It may strengthen non-covalent interactions within the receptor's binding pocket, such as π-π stacking or dipole interactions. This has been observed in analogs targeting opioid receptors, where fluorine substitution has been shown to potentially enhance binding affinity, particularly for the µ-opioid receptor. In the development of HIV-1 entry inhibitors, a N-(4-fluoro-benzyl)piperazine analog demonstrated not only potent anti-HIV activity but also significantly better water solubility and oral bioavailability compared to its non-fluorinated counterpart. nih.gov

| Compound | Lipophilicity (logP) | AChE IC₅₀ (nM) | Key Impact of Fluorine | Reference |

| This compound | ~2.3 | ~50–70 | Baseline | |

| 1-Boc-4-(4-fluoro-phenylamino)-piperidine | ~2.8 | ~20–30 | Increased lipophilicity, enhanced membrane permeability, stronger receptor binding interactions. |

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable tools for rational drug design, providing detailed insights into how ligands like this compound and its derivatives interact with biological macromolecules. These methods allow for the prediction of binding modes and affinities, guiding the synthesis of more effective and selective compounds.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been instrumental in elucidating their interactions with various biological targets.

For example, docking studies of piperidine derivatives into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease, have revealed critical interactions. These studies show that the piperidine ring can maintain important hydrophobic and hydrogen-bonding interactions with key amino acid residues like Trp84 and Tyr70, which are essential for inhibitory activity. In a comprehensive study of piperidine/piperazine-based compounds targeting the sigma-1 (S1R) receptor, molecular docking identified the precise binding modes of potent ligands. nih.govrsc.org The ionized nitrogen atom of the piperidine ring was found to form a crucial salt bridge with the carboxylate group of residue Glu172 and engage in a stabilizing π-cation interaction with Phe107. nih.gov These detailed interaction maps help explain why certain compounds exhibit high affinity for their target. nih.govrsc.org

Prediction of Binding Affinity and Mechanism of Action

Building on docking studies, computational methods can also predict the binding affinity of a ligand for its target and help to hypothesize its mechanism of action. The predicted binding energy from docking simulations often correlates with experimentally determined values like IC₅₀ or Kᵢ.

In the case of the sigma-1 (S1R) receptor ligands, computational analysis, including induced fit docking and molecular dynamics simulations, helped to rationalize the experimentally observed binding affinities. nih.govrsc.org The models showed that high-affinity ligands formed stable hydrogen bonds and salt bridge interactions with key residues like Glu172. nih.gov Similarly, for AChE inhibitors, docking studies suggested that the most potent compounds bind simultaneously to both the catalytic active site and the peripheral anionic site of the enzyme, explaining their strong inhibitory effect. nih.gov Modern approaches are even employing deep learning and cross-attention mechanisms to more accurately predict protein-ligand binding affinity from sequence-level information, offering a powerful tool for future drug discovery efforts. nih.gov These predictive models are crucial for prioritizing which novel chemical structures should be synthesized and tested, thereby accelerating the development of new therapeutic agents. nih.gov

Understanding Interactions with Enzymes or Receptors

While this compound is predominantly recognized as a crucial chemical intermediate, its core structure serves as a versatile scaffold for developing ligands that interact with a variety of enzymes and receptors. wikipedia.orgcaymanchem.com The inherent pharmacological activity of this compound itself is not extensively documented, with its primary role being a precursor in the synthesis of more complex, biologically active molecules. wikipedia.org The true significance of this compound in medicinal chemistry lies in how its foundational structure is modified to create potent and selective agents targeting specific biological systems, most notably the opioid receptors.

The 4-anilinopiperidine core of this compound is the key pharmacophore for a class of potent synthetic opioids, including fentanyl and its numerous analogs. These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor. Molecular modeling and structure-activity relationship (SAR) studies on fentanyl and related molecules have provided insights into their binding at the µ-opioid receptor. mdpi.comnih.gov The protonated piperidine nitrogen forms a critical salt bridge with a conserved aspartate residue (D147) in the receptor's binding pocket, while the phenylamino group engages in hydrophobic and π–π stacking interactions with aromatic residues like Tyrosine and Tryptophan. nih.gov

Researchers have explored modifications of the this compound scaffold to enhance receptor affinity and selectivity. For instance, the introduction of a fluorine atom on the phenyl ring, creating derivatives like 1-Boc-4-(4-fluoro-phenylamino)-piperidine, is a common strategy in opioid design. Fluorine's electronegativity can strengthen binding interactions within the receptor pocket and improve metabolic stability. Such modifications highlight the utility of the this compound backbone as a tunable platform for developing novel opioid receptor modulators.

Beyond opioid receptors, the broader piperidine structural motif is a privileged scaffold in drug discovery, known to interact with a diverse range of biological targets. This versatility underscores the potential of the this compound framework for applications beyond analgesics. For example, different piperidine derivatives have been investigated as inhibitors for various enzymes and as ligands for other receptor systems.

Table 1: Enzyme and Receptor Interactions of Structurally Related Piperidine Derivatives

| Compound Type/Derivative | Target | Interaction/Activity | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine Derivatives | Acetylcholinesterase (AChE) | Inhibition | The N-benzyl group in some piperidine analogs enhances AChE inhibition (IC₅₀ = 0.56 nM) through hydrophobic interactions, whereas the Boc group may create steric hindrance. | |

| Piperidine-based Ligands | Sigma-1 Receptor (σ1R) | Agonism/Antagonism | The piperidine moiety is a critical structural element for dual histamine (B1213489) H3/sigma-1 receptor activity. A specific piperidine derivative showed a high affinity for σ1R with a Ki of 3.64 nM. | nih.govnih.gov |

| Piperidine-based Ligands | Histamine H3 Receptor (H3R) | Antagonism | Replacing a piperazine ring with a piperidine ring did not significantly affect affinity at H3R (Ki values of 3.17 nM and 7.70 nM for piperazine and piperidine analogs, respectively). | nih.gov |

| 4-(m-OH phenyl)-piperidine Analogs | µ-Opioid Receptor | Agonism/Antagonism | These analogs bind selectively to µ-opioid receptors. The conformation of the phenyl group (axial vs. equatorial) can determine whether the compound acts as an agonist or antagonist. | nih.gov |

Molecular docking and computational studies on various piperidine-containing ligands have further elucidated their binding modes. mdpi.comnih.gov For sigma-1 receptor ligands, the piperidine nitrogen typically serves as the positive ionizable center, which is a key pharmacophoric element for receptor interaction. nih.gov In the case of histamine H3 receptor antagonists, the piperidine ring is considered a fundamental part of the molecule for achieving high affinity. nih.gov These studies collectively demonstrate that the piperidine core, as found in this compound, provides a robust framework that can be strategically functionalized to achieve desired interactions with the binding sites of various enzymes and receptors.

Role in Organic Synthesis As a Versatile Building Block

Construction of Complex Molecules

The primary application of 1-Boc-4-(phenylamino)piperidine is as a key precursor in the synthesis of complex pharmaceutical molecules. chemimpex.com It is a well-documented intermediate in the preparation of fentanyl and its derivatives. wikipedia.orgchemicalbook.com The synthesis of fentanyl from N-Boc-4-piperidinone involves a reductive amination step to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), which is then further elaborated. dtic.mil

Researchers utilize this compound as a foundational building block, leveraging its structure to explore new therapeutic pathways and create novel chemical entities with potential therapeutic applications. chemimpex.com Its structural relationship to known opioids makes it a valuable analytical reference standard for research and forensic applications. caymanchem.comchemicalbook.com The fluorinated analogue, 1-Boc-4-(4-fluoro-phenylamino)-piperidine, also serves as a versatile intermediate in drug synthesis, particularly for agents targeting neurological disorders. chemimpex.comlookchem.com The synthesis of these complex molecules often involves multi-step reactions where the piperidine (B6355638) core provided by the starting material is a central feature of the final product.

Synthesis of Natural Products and Heterocyclic Compounds

The piperidine ring is a fundamental heterocyclic structure present in numerous natural products and biologically active compounds. kcl.ac.uk this compound and its derivatives are heterocyclic compounds themselves and serve as vital intermediates in the synthesis of more complex heterocyclic systems. lookchem.com The development of methods to create substituted piperidines is crucial for accessing new drug candidates with diverse substitution patterns. kcl.ac.uk

The synthesis of this compound itself is a key step in building these frameworks. A common method involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline (B41778), using a reducing agent like sodium triacetoxyborohydride (B8407120). chemicalbook.comdtic.mil This reaction efficiently constructs the core 4-anilinopiperidine structure, which can then be used to build a variety of more complex heterocyclic molecules. chemicalbook.com For instance, derivatives of this compound are used in the discovery of novel small molecule agonists for receptors like the motilin receptor. lookchem.com

Applications in Peptide Synthesis as a Protecting Group

In peptide synthesis, the prevention of unwanted side reactions, such as the self-polymerization of amino acids, is essential. springernature.com This is achieved by using protecting groups to temporarily mask reactive functional groups. springernature.combiosynth.com The tert-butoxycarbonyl (Boc) group, a key feature of this compound, is one of the most common protecting groups for the α-amino group of amino acids. biosynth.comcreative-peptides.com

The Boc group is employed to "protect" the nitrogen terminus of an amino acid or a peptide chain, allowing its carboxyl terminus to be selectively coupled with the amino group of another amino acid. youtube.com The key features of the Boc protecting group strategy are:

Stability : It is stable under the basic conditions sometimes used in peptide synthesis. creative-peptides.com

Selective Cleavage : The Boc group is acid-labile and can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without disturbing other acid-sensitive protecting groups like benzyl-based side-chain protectors. creative-peptides.compeptide.com

Versatility : The Boc strategy is widely used in solid-phase peptide synthesis (SPPS) and is compatible with a variety of coupling reagents. biosynth.compeptide.com

After the coupling reaction is complete, the Boc group is removed (deprotection) to reveal a new N-terminus, which can then participate in the next coupling step, allowing for the stepwise construction of a polypeptide chain. youtube.compeptide.com This process of protection, coupling, and deprotection is fundamental to modern peptide synthesis. youtube.com

Regulatory and Forensic Research Perspectives

Classification as a Controlled Precursor Chemical

Recognizing its importance in the illicit drug trade, international and national bodies have moved to control 1-Boc-4-(phenylamino)piperidine to disrupt the production of synthetic opioids.

International and National Control Measures

The United Nations Commission on Narcotic Drugs (CND) voted in March 2022 to place 1-Boc-4-AP, along with norfentanyl and 4-anilinopiperidine (4-AP), into Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. federalregister.govunodc.org This international scheduling provides a legal framework for member states to seize illicit shipments and implement stricter measures to prevent the diversion of these chemicals into the black market. unodc.org

In the United States, the Drug Enforcement Administration (DEA) has classified this compound as a List I chemical. wikipedia.orgnih.gov Although it was already regulated as a carbamate (B1207046) of N-phenylpiperidin-4-amine (a List I chemical) since May 2020, the DEA established a specific listing and a unique Chemical Control Number for 1-Boc-4-AP in November 2022 to provide greater clarity and strengthen regulatory oversight. federalregister.gov This designation subjects the compound to stringent regulations, including registration, record-keeping, and import/export controls. federalregister.gov

The move to control 1-Boc-4-AP and related precursors like 4-piperidone (B1582916) and 1-boc-4-piperidone (B14923) reflects a broader strategy to address the global opioid crisis by targeting the chemicals used in the illicit manufacture of fentanyl and its analogues. un.orgunodc.org

Detection and Identification in Illicit Substances

Forensic laboratories play a crucial role in identifying this compound in seized drug samples, providing valuable intelligence on trafficking routes and manufacturing trends.

Impurity in Designer Drug Products

This compound has been identified as an impurity in various designer drug products. wikipedia.org Its presence can indicate the synthetic route used to produce the final illicit substance. For instance, it has been detected in counterfeit "Xanax" tablets and in items from a suspected heroin seizure, highlighting its connection to a range of illicitly manufactured drugs.

Presence in Seized Fentanyl Samples (Tablets and Powders)

The compound is a known precursor in several fentanyl synthesis pathways, including the Gupta method, which is a dominant route for illicit fentanyl production. un.org As a result, this compound and related compounds are sometimes found as unreacted starting materials or byproducts in seized fentanyl samples, which can be in either tablet or powder form. justice.gov The detection of these precursors provides forensic chemists with crucial information about the manufacturing process.

Research into Alternative Precursor Chemicals in Illicit Manufacturing

The control of key fentanyl precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) has led illicit manufacturers to adapt and seek out alternative, unregulated chemicals. unodc.orgfederalregister.gov This has spurred research into identifying and understanding the use of these so-called "pre-precursors" and "masked" precursors.

This compound is considered a "masked" or "protected" precursor. federalregister.govregulations.gov The "Boc" protecting group modifies the chemical structure of 4-anilinopiperidine, which can help to evade detection by law enforcement and may also offer advantages in the synthesis process. regulations.gov Illicit chemists can readily convert 1-Boc-4-AP into norfentanyl, another key fentanyl precursor, through straightforward chemical reactions. un.org

The emergence of such alternative precursors has prompted proposals for the international control of earlier-stage chemicals like 4-piperidone and its protected derivative, 1-boc-4-piperidone, to further restrict the illicit production of fentanyl. un.orgincb.org

Forensic Applications in Chemical Analysis

The forensic analysis of this compound and related compounds is essential for law enforcement and public health efforts. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify these substances in seized materials. caymanchem.com

The identification of specific precursors and impurities in illicit drug samples can help to:

Trace the synthetic route: The presence of 1-Boc-4-AP suggests the use of specific chemical pathways.

Link different seizures: A consistent chemical profile across multiple seizures can indicate a common manufacturing source.

Identify new trafficking trends: The emergence of novel precursors provides early warnings to law enforcement and regulatory agencies.

Forensic intelligence gathered from the analysis of these chemicals is critical for disrupting clandestine laboratories and trafficking networks. oas.org

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 1-Boc-4-(phenylamino)piperidine, and how is it optimized for yield?

- Methodology : The compound is synthesized via reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride (STAB) in dichloroethane, followed by acetic acid as a catalyst. Optimal conditions include a reaction temperature of 25°C, 24-hour stirring, and purification via column chromatography (ethyl acetate/chlorofom 50:50) to achieve yields up to 95% .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. STAB is preferred over other reductants due to its selectivity for imine intermediates .

Q. How is this compound characterized structurally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : NMR (CDCl) shows peaks at δ 1.45 (s, 9H, Boc), 3.2–3.4 (m, 4H, piperidine), and 6.6–7.3 (m, 5H, phenyl) .

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H] at m/z 277.1908, consistent with the molecular formula CHNO .

- Advanced Tip : Compare experimental IR spectra with computational DFT calculations (e.g., Gaussian 09) to validate vibrational modes .

Q. What are the primary applications of this compound in opioid research?

- Role : It serves as a precursor for synthesizing fentanyl analogs (e.g., norfentanyl) via sequential deprotection and acylation. Its Boc group facilitates selective functionalization at the piperidine nitrogen .

- Regulatory Note : Classified as a Category II precursor in China; researchers must comply with documentation and storage requirements for controlled substances .

Advanced Research Questions

Q. How can enantioselective deprotonation of this compound be achieved?

- Methodology : Use a chiral base system (e.g., sec-BuLi/(-)-sparteine complex) at -78°C in THF. Computational studies (DFT) predict preferential removal of the pro-S hydrogen, yielding enantiomeric ratios up to 87:13 .

- Challenge : Competing side reactions (e.g., carbamate addition) require strict temperature control and stoichiometric monitoring .

Q. What strategies mitigate by-product formation during acylation reactions?

- Optimization :

Use propionyl chloride in triethylamine (TEA) as a scavenger for HCl.

Maintain reaction pH > 8 to minimize N-Boc cleavage.

Purify via recrystallization (hexane/EtOAc) to remove unreacted aniline derivatives .

- Analysis : Monitor reaction progress via TLC (R = 0.3 in hexane/EtOAc 7:3) and quantify impurities using HPLC-PDA (C18 column, λ = 254 nm) .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

- Approach : Perform molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) to predict:

- Electrophilic Sites : Piperidine nitrogen and phenylamino group for functionalization.

- Spectroscopic Correlations : Match computed IR and NMR spectra with experimental data to resolve structural ambiguities .

- Case Study : AIM (Atoms in Molecules) analysis revealed non-covalent interactions stabilizing the Boc group, critical for designing derivatives .

Methodological Challenges and Solutions

Q. How to handle toxicity and stability issues during synthesis?

- Safety Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles) due to STAB’s moisture sensitivity and aniline’s toxicity .

- Store the compound at -20°C in amber vials to prevent degradation; stability >5 years under these conditions .

Q. What analytical techniques resolve contradictions in spectral data?

- Conflict Resolution : Discrepancies in NMR shifts (e.g., piperidine protons) arise from solvent polarity. Re-run spectra in deuterated DMSO to enhance resolution and compare with literature benchmarks .

- Advanced Tools : 2D NMR (HSQC, HMBC) clarifies connectivity, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Regulatory and Compliance Considerations

Q. What documentation is required for international shipping of this precursor?

- Regulations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten